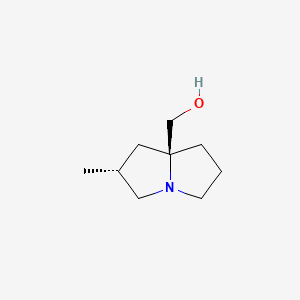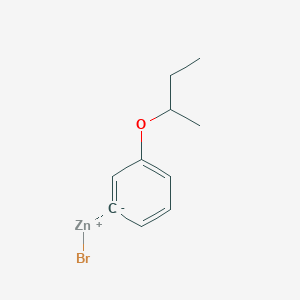
(3-sec-Butyloxyphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-sec-Butyloxyphenyl)Zinc bromide is an organozinc compound that has gained attention in the field of organic synthesis due to its unique reactivity and versatility. This compound is characterized by the presence of a zinc atom bonded to a bromine atom and a phenyl group substituted with a sec-butoxy group at the third position. The molecular formula for this compound is C10H13BrOZn.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (3-sec-Butyloxyphenyl)Zinc bromide can be synthesized through the reaction of (3-sec-Butyloxyphenyl)magnesium bromide with zinc chloride. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
(3−sec−Butyloxyphenyl)MgBr+ZnCl2→(3−sec−Butyloxyphenyl)ZnBr+MgCl2
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (3-sec-Butyloxyphenyl)Zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Negishi Coupling: This reaction typically involves a palladium catalyst and a base such as triethylamine. The reaction is carried out in an inert solvent like THF or toluene.
(3−sec−Butyloxyphenyl)ZnBr+R−X→(3−sec−Butyloxyphenyl)−R+ZnBrX
where R-X is an organic halide.
Major Products: The major products formed from these reactions are typically substituted aromatic compounds, which can be further functionalized for various applications.
Aplicaciones Científicas De Investigación
(3-sec-Butyloxyphenyl)Zinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It can be employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functional materials, including polymers and nanomaterials.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.
Mecanismo De Acción
The mechanism of action of (3-sec-Butyloxyphenyl)Zinc bromide in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo oxidative addition with organic halides, followed by reductive elimination to form the desired product. The zinc atom acts as a Lewis acid, facilitating the activation of the organic halide and promoting the coupling reaction.
Comparación Con Compuestos Similares
Phenylzinc bromide: Similar in structure but lacks the sec-butoxy group, making it less sterically hindered.
(3-Methoxyphenyl)Zinc bromide: Contains a methoxy group instead of a sec-butoxy group, leading to different electronic and steric properties.
(3-tert-Butylphenyl)Zinc bromide: Contains a tert-butyl group, which is bulkier than the sec-butoxy group, affecting its reactivity.
Uniqueness: (3-sec-Butyloxyphenyl)Zinc bromide is unique due to the presence of the sec-butoxy group, which provides a balance between steric hindrance and electronic effects. This makes it particularly useful in selective organic transformations where control over reactivity and selectivity is crucial.
Propiedades
Fórmula molecular |
C10H13BrOZn |
|---|---|
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
bromozinc(1+);butan-2-yloxybenzene |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-3-9(2)11-10-7-5-4-6-8-10;;/h4-5,7-9H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
YVMQESPCLYGICQ-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)OC1=CC=C[C-]=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


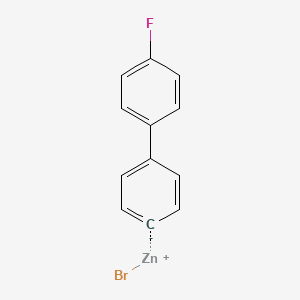
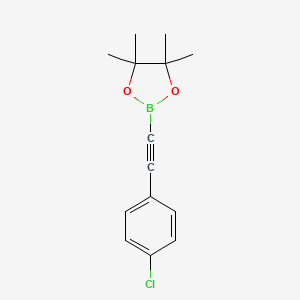

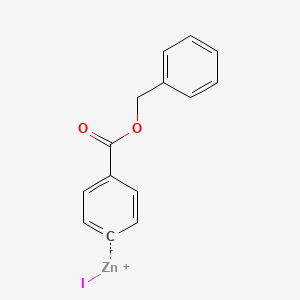
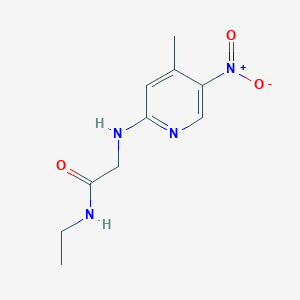
![2-Methyl-2,5-diazabicyclo[4.1.1]octane](/img/structure/B14893104.png)
![N-(9H-fluoren-9-yl)-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14893110.png)

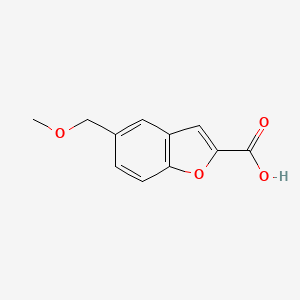
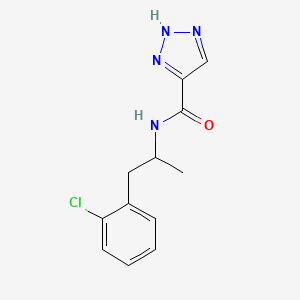
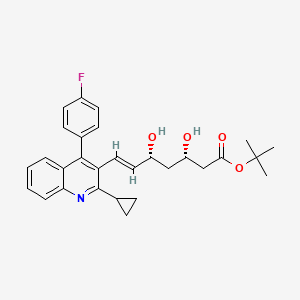
![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate](/img/structure/B14893128.png)
